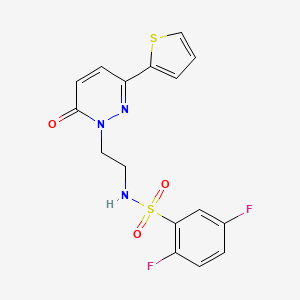

2,5-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H13F2N3O3S2 and its molecular weight is 397.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,5-Difluoro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications. Its structure includes a difluorobenzenesulfonamide core linked to a pyridazinone moiety through an ethyl chain, which may influence its biological activity. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₃F₂N₃O₃S₂

- Molecular Weight : 397.4 g/mol

- CAS Number : 946239-87-8

Biological Activity Overview

Research indicates that sulfonamide derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound has shown promise in several studies:

Cardiovascular Effects

Some studies have explored the effects of sulfonamide derivatives on cardiovascular health. For example, a study on benzene sulfonamides indicated that they could influence perfusion pressure and coronary resistance in isolated rat heart models . Although specific data on the compound's cardiovascular effects is sparse, its structural similarities to other active sulfonamides suggest potential benefits.

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interaction with specific molecular targets such as enzymes or receptors. Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways or modulate receptor activity, leading to various downstream effects in cellular signaling pathways .

Study 1: Antimicrobial Efficacy

A comparative study involving various sulfonamide derivatives demonstrated that certain compounds exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, indicating that modifications in the sulfonamide structure could enhance activity against these pathogens.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 25 | Staphylococcus aureus |

| Compound B | 50 | Escherichia coli |

| 2,5-Difluoro-N-(...) | TBD | TBD |

Study 2: Cardiovascular Impact

In an experimental setup using isolated rat hearts, the administration of various sulfonamide derivatives showed changes in perfusion pressure over time. The results suggested that modifications on the benzene ring could significantly alter cardiovascular responses.

| Group | Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|---|

| Control | Krebs-Henseleit solution only | - | 0 |

| Group II | Benzenesulfonamide | 0.001 | +15 |

| Group III | 2,5-Difluoro-N-(...) | TBD | TBD |

Properties

IUPAC Name |

2,5-difluoro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O3S2/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFFNXDLUSZAGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.